5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine
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Overview
Description
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with a methylpyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form 2,3-dihydrobenzo[b][1,4]dioxin. This intermediate is then subjected to a series of reactions, including azidation, Curtius rearrangement, and hydrolysis, to yield the desired amine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit oxidative stress-mediated cell apoptosis by modulating the Wnt/β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
Uniqueness
What sets 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine apart from similar compounds is its unique combination of the dihydrobenzo dioxin and methylpyridine moieties. This structure imparts distinct electronic and steric properties, making it particularly useful in specific chemical and biological applications.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C14H14N2O2/c1-9-6-14(15)16-8-11(9)10-2-3-12-13(7-10)18-5-4-17-12/h2-3,6-8H,4-5H2,1H3,(H2,15,16) |
InChI Key |
YVWZXKGFTOWWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC3=C(C=C2)OCCO3)N |
Origin of Product |
United States |
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